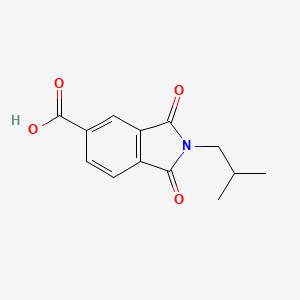
n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (MPTD) is a nitrogen-containing heterocyclic compound that is widely used in the synthesis of a variety of organic compounds. MPTD is a versatile synthetic intermediate that can be used for the preparation of heterocyclic compounds, such as azo dyes, pharmaceuticals, and agrochemicals. MPTD has been widely studied due to its potential applications in a variety of fields.
Applications De Recherche Scientifique
Synthesis of Heterocycles
Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The 1,2,3-triazole moiety, which is present in “n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine”, is known to display significant biological activities .
Production of Medications
Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons . Therefore, “n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine” could potentially be used in the production of similar medications.
Synthesis of Dyes
The compound could be used as a starting material for the synthesis of many compounds such as azo dyes . Azo dyes are widely used in the textile industry due to their vibrant colors and resistance to fading.
Synthesis of Dithiocarbamate
Dithiocarbamates are a class of chemicals with various applications, including use as pesticides, rubber accelerators, and flotation agents . “n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine” could potentially be used in the synthesis of dithiocarbamates.
Production of Secondary Amines
Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals . “n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine” could potentially be used in the production of secondary amines.
Synthesis of Formazan
Formazan is a type of chemical compound that is often used in a variety of scientific research applications, including cell viability assays . “n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine” could potentially be used in the synthesis of formazan compounds.
Propriétés
IUPAC Name |
2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFPJEGIIOQLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353895 | |
| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
4460-15-5 | |
| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




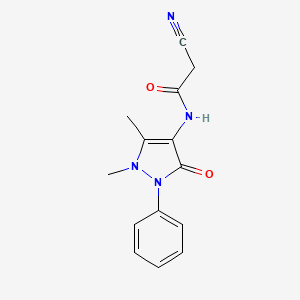


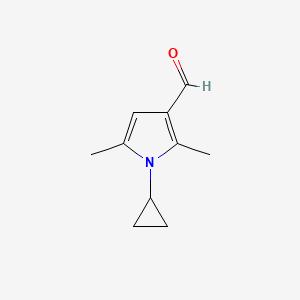

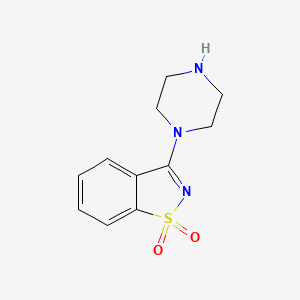


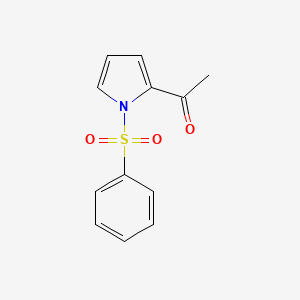
![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

